molecular formula C21H23NO3 B2380289 2-(3,5-Dimethoxybenzoyl)-6-phenyl-2-azaspiro[3.3]heptane CAS No. 2380042-30-6

2-(3,5-Dimethoxybenzoyl)-6-phenyl-2-azaspiro[3.3]heptane

Cat. No.: B2380289
CAS No.: 2380042-30-6
M. Wt: 337.419
InChI Key: PVZIJIAQANEUTA-UHFFFAOYSA-N
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Description

2-(3,5-Dimethoxybenzoyl)-6-phenyl-2-azaspiro[3.3]heptane is a complex organic compound characterized by its unique spirocyclic structure. This compound features a spiro[3.3]heptane core, which is a bicyclic system where two rings share a single carbon atom. The presence of methoxy groups on the phenyl ring and a phenyl group on the azaspiroheptane moiety adds to its structural complexity and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-Dimethoxybenzoyl)-6-phenyl-2-azaspiro[3.3]heptane can be achieved through a multi-step process involving the formation of the spirocyclic core followed by functionalization of the phenyl and azaspiroheptane rings. One common method involves the use of Suzuki-Miyaura coupling reactions to form the carbon-carbon bonds . This reaction typically employs palladium catalysts and boron reagents under mild conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yields. The use of homogeneous catalysts and optimized reaction parameters, such as temperature and pressure, can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-(3,5-Dimethoxybenzoyl)-6-phenyl-2-azaspiro[3.3]heptane undergoes various chemical reactions, including:

    Oxidation: The methoxy groups on the phenyl ring can be oxidized to form quinones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinones, alcohols, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-(3,5-Dimethoxybenzoyl)-6-phenyl-2-azaspiro[3.3]heptane has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3,5-Dimethoxybenzoyl)-6-phenyl-2-azaspiro[3.3]heptane involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s spirocyclic structure allows it to fit into unique binding sites, modulating the activity of these targets. This interaction can lead to various biological effects, depending on the specific pathway involved .

Comparison with Similar Compounds

Similar Compounds

  • (3,4-Dimethoxyphenyl)-(6-phenyl-2-azaspiro[3.3]heptan-2-yl)methanone
  • (3,5-Dimethoxyphenyl)-(6-phenyl-2-azaspiro[3.3]heptan-2-yl)ethanone
  • (3,5-Dimethoxyphenyl)-(6-phenyl-2-azaspiro[3.3]heptan-2-yl)propanone

Uniqueness

The uniqueness of 2-(3,5-Dimethoxybenzoyl)-6-phenyl-2-azaspiro[3.3]heptane lies in its specific substitution pattern and spirocyclic core, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and binding affinities, making it valuable for specific applications .

Properties

IUPAC Name

(3,5-dimethoxyphenyl)-(6-phenyl-2-azaspiro[3.3]heptan-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO3/c1-24-18-8-16(9-19(10-18)25-2)20(23)22-13-21(14-22)11-17(12-21)15-6-4-3-5-7-15/h3-10,17H,11-14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVZIJIAQANEUTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)N2CC3(C2)CC(C3)C4=CC=CC=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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